PTAD-Alkyne
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PTAD-Alkyne involves the activation of PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) by stirring it in a 1:0.98 molar ratio with 1,3-dibromo-5,5-dimethylhydantoin in an organic solvent such as dimethylformamide or acetonitrile. The activation is indicated by a color change from colorless to deep red .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same activation and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: PTAD-Alkyne primarily undergoes bioconjugation reactions, specifically copper-catalyzed azide-alkyne click chemistry reactions. This reaction is highly selective and efficient, making it ideal for modifying biomolecules .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azide-containing compounds or biomolecules.
Major Products: The major products of these reactions are bioconjugates, such as proteins modified with polyethylene glycol chains or antibody-drug conjugates .
Scientific Research Applications
PTAD-Alkyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PTAD-Alkyne involves the selective modification of tyrosine residues on proteins. The terminal alkyne group of this compound reacts with azide-containing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms a stable triazole linkage, which is resistant to pH and temperature extremes as well as blood plasma .
Comparison with Similar Compounds
PTAD-Azide: Another derivative of PTAD used for bioconjugation through azide-alkyne click chemistry.
PTAD-Ketone: Used for bioconjugation through oxime formation reactions.
Uniqueness: PTAD-Alkyne is unique in its ability to selectively modify tyrosine residues with a terminal alkyne, allowing for subsequent modifications through click chemistry. This specificity and efficiency make it a valuable tool in various fields of research .
Properties
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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